molecular formula C16H16O2 B5574821 3,4-dimethylphenyl 3-methylbenzoate

3,4-dimethylphenyl 3-methylbenzoate

Cat. No.: B5574821
M. Wt: 240.30 g/mol
InChI Key: MIBMYXKXZWXSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethylphenyl 3-methylbenzoate is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 240.115029749 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescence Sensing

One notable application involves the use of dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which have shown selective sensitivity to benzaldehyde-based derivatives. These frameworks exhibit characteristic sharp emission bands of Eu(3+) or Tb(3+) ions and can serve as potential fluorescence sensors for chemicals like benzaldehyde and its derivatives. This discovery opens up new avenues for the development of highly sensitive and selective luminescence-based sensors (Shi et al., 2015).

Agricultural Applications

In agriculture, polymeric and solid lipid nanoparticles have been used as carrier systems for fungicides such as carbendazim and tebuconazole. These nanoparticles offer advantages such as altered release profiles, reduced environmental toxicity, and improved efficacy in the prevention and control of fungal diseases in plants. The study demonstrates the potential of these nanoparticle systems to enhance agricultural productivity while minimizing adverse environmental impacts (Campos et al., 2015).

Transition Metal Coordination

Research into the coordination capability of functionalized ionic liquids and carbene complexes with transition metals has unveiled novel aspects of their chemistry. These studies have explored how such compounds interact with various transition metals, offering insights into their potential applications in catalysis and material science. For example, the coordination behavior of 1,3-dimethyl-4-(diphenylphosphino)imidazolium triflate with transition metals has been examined, highlighting its potential in the modular formation of transition-metal complexes (Ruiz et al., 2015).

Molecular Structure and Reactivity Studies

The synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines have been investigated, revealing potent cytotoxic properties against various cancer cell lines. Such studies contribute to the development of new therapeutic agents (Deady et al., 2003). Additionally, studies on the molecular structure, FT-IR, and spectroscopy of compounds like 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate have provided valuable information on their electronic properties, offering potential applications in materials science and drug design (Kumar et al., 2014).

Properties

IUPAC Name

(3,4-dimethylphenyl) 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-5-4-6-14(9-11)16(17)18-15-8-7-12(2)13(3)10-15/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBMYXKXZWXSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.